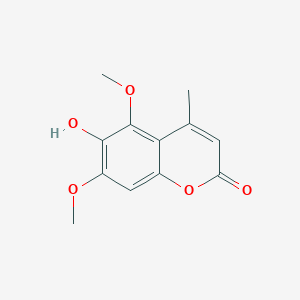![molecular formula C16H22O4 B14322578 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid CAS No. 106636-64-0](/img/structure/B14322578.png)
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a benzoic acid moiety substituted with an ester group containing a 3-ethylhexyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 3-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Benzoic acid+3-EthylhexanolH2SO42-[(3-Ethylhexyl)oxy]carbonylbenzoic acid+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of plasticizers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase the levels of enzymes such as superoxide dismutase, catalase, and glutathione-S-transferase, which play a role in oxidative stress response . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Mono(2-ethylhexyl) phthalate: A similar ester compound with a phthalate backbone.
4-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid: Another ester derivative with a similar structure.
Uniqueness
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid is unique due to its specific ester group and the presence of a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
106636-64-0 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
2-(3-ethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-7-12(4-2)10-11-20-16(19)14-9-6-5-8-13(14)15(17)18/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,17,18) |
Clave InChI |
BSDOUPRHVAYHPD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



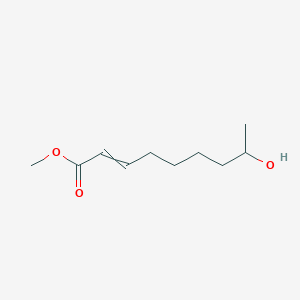
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
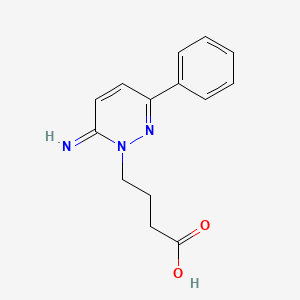
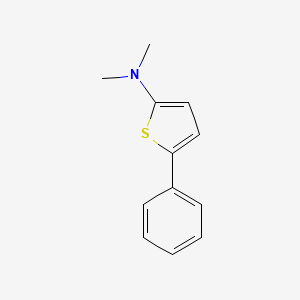
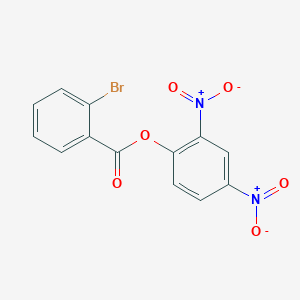

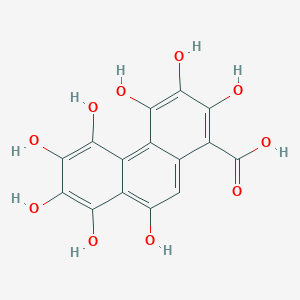
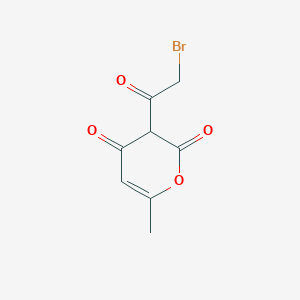
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)


